3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a trichloromethyl group, a methylphenyl group, and a benzamide core. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The acylated product is then subjected to amination, where an amine group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}butyramide
- 3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
- 4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide
Uniqueness
What sets 3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H17Cl3N2O |
---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O/c1-11-6-8-14(9-7-11)21-16(17(18,19)20)22-15(23)13-5-3-4-12(2)10-13/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
OQJUQMGFZNNXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.